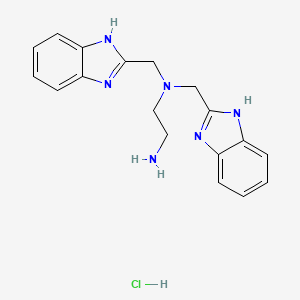![molecular formula C10H14N2O3 B1527217 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid CAS No. 1249776-67-7](/img/structure/B1527217.png)
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid
Descripción general
Descripción
“4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1249776-67-7 . It has a molecular weight of 210.23 . The IUPAC name for this compound is 4-[(2-methoxyethyl)(methyl)amino]-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O3/c1-12(5-6-15-2)8-3-4-11-9(7-8)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Aplicaciones Científicas De Investigación
Synthesis of Amides
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid: is utilized in the synthesis of amides by reacting with carboxylic acids . This process is crucial in the production of various pharmaceuticals and polymers, where the amide linkage is a key structural component.
Aza-Michael Addition Reactions
This compound serves as a reagent in aza-Michael addition reactions, particularly for the chemical modification of α-acrylated cross-linked polymers . These reactions are significant in creating new polymeric materials with enhanced properties like increased thermal stability or improved mechanical strength.
Suzuki–Miyaura Cross-Coupling
In the field of material science, 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid can be involved in Suzuki–Miyaura cross-coupling reactions . This application is pivotal for creating new chemical entities with potential use in organic electronics and catalysis.
Pharmaceutical Intermediates
The compound’s structure is conducive to being a pharmaceutical intermediate. It can be used to develop new medicinal compounds, especially those targeting the central nervous system, due to the presence of the pyridine ring, which is a common motif in drugs affecting neurotransmitter pathways .
Chemical Synthesis
In chemical synthesis, this compound is used to introduce the pyridine moiety into larger molecules. Pyridine rings are a common feature in many drugs and agrochemicals, making this compound a valuable starting material for synthesizing a wide range of organic molecules .
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Without knowledge of the specific target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to better understand the compound’s mechanism of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on 4-[(2-methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid’s mechanism of action, it’s difficult to discuss how such factors might impact this compound .
Propiedades
IUPAC Name |
4-[2-methoxyethyl(methyl)amino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12(5-6-15-2)8-3-4-11-9(7-8)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIPALMOFCYREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)
![2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527137.png)
![2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527138.png)




![2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid](/img/structure/B1527145.png)
![4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527146.png)
![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B1527149.png)


